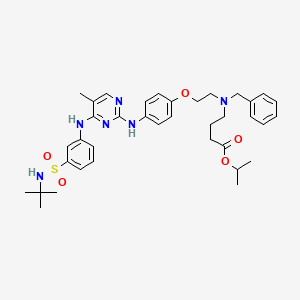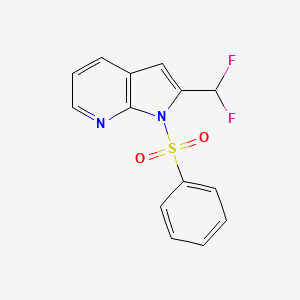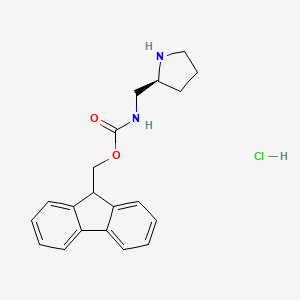
2-(3-(Benzylamino)oxetan-3-yl)ethanol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
“2-(3-(Benzylamino)oxetan-3-yl)ethanol” is a chemical compound with the molecular formula C12H17NO2 . It is related to the compound “ETHYL 2-(3-(BENZYLAMINO)OXETAN-3-YL)ACETATE” which has a molecular weight of 249.31 .
Physical And Chemical Properties Analysis
The physical form of a related compound, “ETHYL 2-(3-(BENZYLAMINO)OXETAN-3-YL)ACETATE”, is described as a colorless to yellow sticky oil to semi-solid . The storage temperature is 2-8°C . Unfortunately, specific physical and chemical properties of “2-(3-(Benzylamino)oxetan-3-yl)ethanol” are not available in the data.Aplicaciones Científicas De Investigación
Organic Synthesis and Catalysis
- The synthesis of complex molecules, such as 1-(2-(4-substitutedphenylamino)-imidazo[2,1-b] benzoxazol-3-yl) ethanone, demonstrates the utility of related compounds in facilitating novel organic transformations. This involves reactions with triethylamine (TEA) in ethanol under reflux conditions, showcasing the potential for creating heterocyclic compounds with potential pharmaceutical applications (Hatam Maarouf Halaleh Ahmadi Chalak Azimi, 2014).
Materials Science
- Research into the properties of 2-(pyridin-2-yl)ethanol as a protecting group for carboxylic acids has revealed its utility in polymer chemistry. This work highlights the method's efficiency in protecting methacrylic acid (MAA), which can be selectively removed after polymerization, either chemically under alkaline conditions or thermally. Such findings underscore the broader applicability of related ethanol derivatives in developing advanced materials (Marios Elladiou & C. S. Patrickios, 2012).
Environmental Science
- In the context of environmental science, solvent-free alkanolamines, including 2-(benzylamino)ethanol, have been investigated for their CO2 capture capabilities. These compounds react with CO2 at moderate temperatures, yielding liquid carbonated species without the need for an additional solvent. This research offers insights into the development of more efficient and environmentally friendly CO2 capture technologies (F. Barzagli, F. Mani, & M. Peruzzini, 2016).
Propiedades
IUPAC Name |
2-[3-(benzylamino)oxetan-3-yl]ethanol |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17NO2/c14-7-6-12(9-15-10-12)13-8-11-4-2-1-3-5-11/h1-5,13-14H,6-10H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JVFHTAATPZQWKL-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CO1)(CCO)NCC2=CC=CC=C2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H17NO2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
207.27 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(3-(Benzylamino)oxetan-3-yl)ethanol | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.













![3'-Fluoro-[1,1'-biphenyl]-3,4'-dicarboxylic acid](/img/structure/B578488.png)
